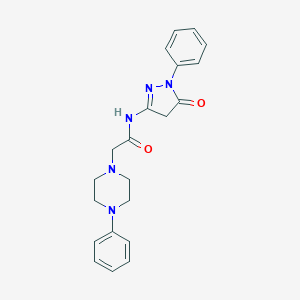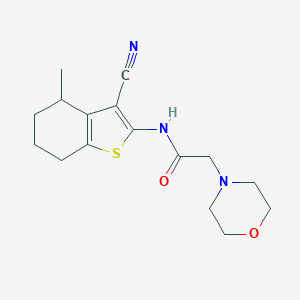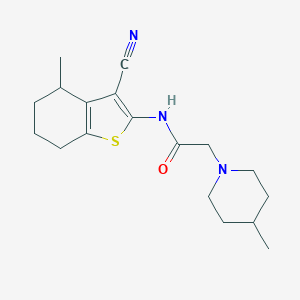![molecular formula C13H17N3S B276395 N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B276395.png)
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound is a member of the thienopyrimidine family of compounds, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been shown to inhibit the activity of certain kinases and receptors, which are involved in the regulation of cell growth, proliferation, and survival. The compound has also been shown to modulate the activity of certain enzymes, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the production of inflammatory cytokines in vitro and in animal models of inflammatory diseases. In addition, the compound has been shown to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in lab experiments include its high potency and selectivity towards certain biological targets. The compound can be used to study the role of these targets in various biological processes. However, the limitations of using the compound in lab experiments include its poor solubility and stability, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. One direction is to further elucidate the mechanism of action of the compound and its effects on various biological targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound could be tested in clinical trials to determine its safety and efficacy in treating various diseases. Finally, the compound could be modified to improve its solubility and stability, which would make it more suitable for use in lab experiments.
Métodos De Síntesis
The synthesis of N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been described in the literature. The compound can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-amino-5,6-dimethylthieno[2,3-d]pyrimidine, which is then reacted with cyclopentanone to form the cyclopentyl derivative. The final step involves the reaction of the cyclopentyl derivative with an amine to form the desired product.
Aplicaciones Científicas De Investigación
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been the subject of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit activity against a range of biological targets, including kinases, receptors, and enzymes. It has been shown to exhibit activity against cancer cells, inflammatory diseases, and neurological disorders.
Propiedades
Nombre del producto |
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
|---|---|
Fórmula molecular |
C13H17N3S |
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H17N3S/c1-8-9(2)17-13-11(8)12(14-7-15-13)16-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,14,15,16) |
Clave InChI |
VSOLTOATMZPKRD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC=NC(=C12)NC3CCCC3)C |
SMILES canónico |
CC1=C(SC2=NC=NC(=C12)NC3CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276317.png)


![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)


![ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276326.png)
![ethyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276327.png)
![Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276329.png)
![Ethyl 4-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276330.png)

![ethyl 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B276334.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276335.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B276336.png)